molecular formula C8H6FNO B155229 2-Fluorophenoxyacetonitrile CAS No. 137988-23-9

2-Fluorophenoxyacetonitrile

Cat. No. B155229
CAS RN: 137988-23-9
M. Wt: 151.14 g/mol
InChI Key: QAYDDGNSGGDTDG-UHFFFAOYSA-N
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Description

2-Fluorophenoxyacetonitrile is a chemical compound with the molecular formula C8H6FNO . It has a molecular weight of 151.14 g/mol . The compound appears as a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for 2-Fluorophenoxyacetonitrile is 1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 . The compound has a topological polar surface area of 33 Ų and contains 11 heavy atoms .


Physical And Chemical Properties Analysis

2-Fluorophenoxyacetonitrile has a molecular weight of 151.14 g/mol . It has a topological polar surface area of 33 Ų . The compound is a colorless to yellow liquid .

Scientific Research Applications

Fluorescent Probes Development

Fluorinated compounds are often used in the development of new fluorescent probes. These probes are vital for various fields of research, including biology and chemistry, where they help in visualizing and tracking biological processes .

Synthesis of Fluorinated Polymers

Fluorinated polymers have unique attributes such as chemical inertness and low surface energy, making them valuable in materials science research for developing products with exceptional weather resistance and electrical properties .

RNA Interference Applications

Compounds like 2′deoxy-2′-fluoro-RNA (2′-F-RNA) have shown enhanced pairing affinity, which is beneficial for RNA interference (RNAi) applications. This suggests that fluorinated compounds can play a role in gene silencing techniques used in genetic research .

properties

IUPAC Name

2-(2-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYDDGNSGGDTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568153
Record name (2-Fluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenoxyacetonitrile

CAS RN

22361-61-1
Record name (2-Fluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluorophenol (560 mg, 5.0 mmol) in DMF (10 mL) is added potassium carbonate (828 mg, 6.0 mmol) followed by chloroacetonitrile (0.315 mL, 50.0 mmol). The reaction mixture is stirred and heated at 50° C. for 14 h. The reaction mixture is cooled to RT, diluted with EtOAc, and washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue purified by chromatography on silica gel; elution with dichloromethane gives 736 mg of the product 384.
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.315 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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